molecular formula C11H11BrFNO B3142951 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide CAS No. 515135-64-5

5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide

Cat. No.: B3142951
CAS No.: 515135-64-5
M. Wt: 272.11 g/mol
InChI Key: WZYNTQZELODLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is PDE10A (phosphodiesterase 10A) . PDE10A is a protein with a remarkable localization, as it is abundant only in brain tissue .

Mode of Action

This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it modulates the levels of cyclic nucleotides, which are key secondary messengers in the brain. This can lead to changes in signal transduction pathways and ultimately alter the function of neurons.

Preparation Methods

The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is utilized in various scientific research fields, including:

Comparison with Similar Compounds

5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-6-4-10(13)8(5-9(6)12)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNTQZELODLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.